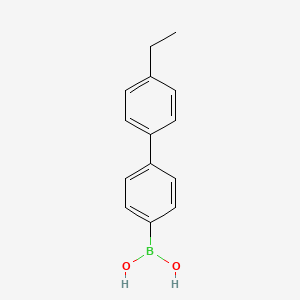

Acide 4'-éthyl-4-biphénylboronique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4’-Ethyl-4-biphenylboronic acid is an organic compound with the molecular formula C14H15BO2. It is a derivative of biphenylboronic acid, where an ethyl group is attached to the 4’ position of the biphenyl structure. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .

Applications De Recherche Scientifique

4’-Ethyl-4-biphenylboronic acid has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various enzymes and receptors in the body .

Mode of Action

Boronic acids are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the target, thereby altering its function .

Biochemical Pathways

Boronic acids are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .

Pharmacokinetics

The compound is a white to pale brown crystalline powder , suggesting that it may be administered orally or topically

Result of Action

The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests that it may play a role in the synthesis of various organic compounds .

Action Environment

The compound is recommended to be stored at room temperature , indicating that it is stable under normal environmental conditions.

Analyse Biochimique

Biochemical Properties

The nature of these interactions is often covalent bonding, which can influence the function of the interacting biomolecules .

Cellular Effects

Boronic acids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4’-Ethyl-4-biphenylboronic Acid is not well-understood. Boronic acids can form reversible covalent bonds with biomolecules containing 1,2- or 1,3-diols, such as sugars and certain amino acid residues. This can lead to changes in the activity of these biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of 4’-Ethyl-4-biphenylboronic Acid on cellular function in in vitro or in vivo studies have not been reported. It is known that the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

Metabolic Pathways

Boronic acids can potentially interact with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

The compound’s boronic acid group could potentially interact with transporters or binding proteins .

Subcellular Localization

The boronic acid group could potentially direct the compound to specific compartments or organelles through interactions with targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethyl-4-biphenylboronic acid typically involves the reaction of 4’-ethylbiphenyl with a boron-containing reagent. One common method is the reaction of 4’-ethylbiphenyl with boronic acid or boronate esters under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods: On an industrial scale, the production of 4’-Ethyl-4-biphenylboronic acid follows similar synthetic routes but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 4’-Ethyl-4-biphenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The boronic acid group can be substituted with various nucleophiles, leading to a wide range of functionalized biphenyl derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Such as Pd(PPh3)4 or Pd(OAc)2.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

Solvents: Toluene, ethanol, or dimethylformamide (DMF).

Major Products: The major products formed from these reactions include biaryl compounds, phenols, and various substituted biphenyl derivatives .

Comparaison Avec Des Composés Similaires

Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a biphenyl structure.

4-Biphenylboronic Acid: Lacks the ethyl group, making it less sterically hindered and slightly different in reactivity.

4,4’-Biphenyldiboronic Acid: Contains two boronic acid groups, allowing for more complex cross-coupling reactions.

Uniqueness: 4’-Ethyl-4-biphenylboronic acid is unique due to the presence of the ethyl group, which can influence the steric and electronic properties of the molecule. This can lead to differences in reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .

Propriétés

IUPAC Name |

[4-(4-ethylphenyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h3-10,16-17H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUOTLGHQXNPJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)CC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671988 |

Source

|

| Record name | (4'-Ethyl[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153035-62-2 |

Source

|

| Record name | (4'-Ethyl[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.